molecular formula C7H3BrClIN2 B1520439 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1221791-77-0

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No. B1520439
CAS RN: 1221791-77-0
M. Wt: 357.37 g/mol
InChI Key: NOBLVPYZQVLTTD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is an organic compound with the molecular formula C7H3BrClIN2 . It has a molecular weight of 357.38 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This class of compounds has been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a melting point of 144 - 145°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the key applications of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine derivatives is in the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions. These compounds exhibit a wide variety of fluorescent emissions, suggesting their potential in the development of new fluorescent materials. The halogenated imidazo[1,2-a]pyridines are obtained using various halogenating agents, showing good to excellent yields. The subsequent Kumada-Tamao-Corriu and Suzuki-Miyaura cross-coupling reactions of these halogenated intermediates with aryl Grignard reagents and phenylboronic acids respectively lead to products with improved quantum yields compared to monoarylated counterparts (Shibahara et al., 2009).

Metal-Free Synthesis Approaches

Ionic liquids have been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, offering an eco-friendly alternative to traditional methods. The process is characterized by simple workup procedures and the potential for ionic liquid reusability, emphasizing sustainability in chemical synthesis (Shaabani et al., 2006).

Halogenation Techniques

Advancements in halogenation techniques for 2-arylimidazo[1,2-a]pyridines have been developed using sodium halides as halogen sources in the presence of K2S2O8. This method offers an efficient route to 3-halo-2-arylimidazo[1,2-a]pyridines, which are pivotal intermediates for further chemical transformations through cross-coupling reactions (Katrun & Kuhakarn, 2019).

Microwave-Assisted Alkenylation

Microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines has been reported, showcasing a rapid and efficient method for synthesizing 3-alkenylimidazo[1,2-a]pyridines. This technique highlights the utility of bromoalkenes and imidazo[1,2-a]pyridines in the presence of palladium(0) catalysis, underlining the potential for developing diverse functionalized compounds (Koubachi et al., 2008).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBLVPYZQVLTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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